(5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a benzylidene group containing a methylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Piperidine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Bromine in chloroform at room temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, (5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Unique due to its specific substitution pattern and potential bioactivity.
(5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-dione: Similar structure but different functional groups, leading to varied reactivity and applications.
(5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-tetraone:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-24-14-9-7-12(8-10-14)11-15-16(21)19-18(23)20(17(15)22)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21,23)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPRSQWAHVFSEH-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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